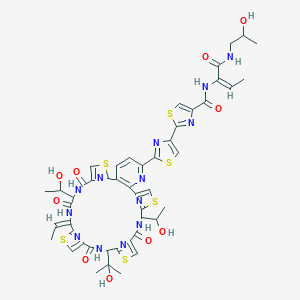![molecular formula C25H36O5 B021206 methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate CAS No. 102130-27-8](/img/structure/B21206.png)
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of PPARs. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate binds to PPARs and activates them, leading to the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several biochemical and physiological effects. It has been shown to regulate lipid metabolism and glucose homeostasis, leading to improvements in insulin sensitivity and blood glucose levels. This compound has also been shown to have anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several advantages and limitations for lab experiments. One of the advantages is its ability to activate PPARs, which makes it useful in the study of lipid metabolism and glucose homeostasis. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's effects on other physiological processes, such as inflammation and cancer. Additionally, the use of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in drug development and clinical trials is another area of future research.
Méthodes De Synthèse
The synthesis of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups in the cyclopentene ring using a silylating agent. The second step involves the addition of a Grignard reagent to the protected cyclopentene ring, which results in the formation of a tertiary alcohol. The third step is the deprotection of the silyl groups using an acid catalyst. The final step involves the esterification of the tertiary alcohol with methanol and heptenoic acid.
Applications De Recherche Scientifique
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications. This compound is commonly used in the study of lipid metabolism and the regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has also been used in the study of inflammation and cancer.
Propriétés
Numéro CAS |
102130-27-8 |
|---|---|
Nom du produit |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
Formule moléculaire |
C25H36O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,16-14-19-10-6-5-7-11-19)17-15-21-20(22(26)18-23(21)27)12-8-3-4-9-13-24(28)30-2/h3,5-8,10-11,15,17,20-23,26-27,29H,4,9,12-14,16,18H2,1-2H3/b8-3-,17-15+/t20-,21-,22+,23-,25?/m1/s1 |
Clé InChI |
VNLSHURFDKMJSN-GCARTQTCSA-N |
SMILES isomérique |
CC(CCC1=CC=CC=C1)(/C=C/[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)OC)O)O)O |
SMILES |
CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O |
SMILES canonique |
CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O |
Synonymes |
15-me-17-ph-TN-PGF2 ME 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester, (15R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



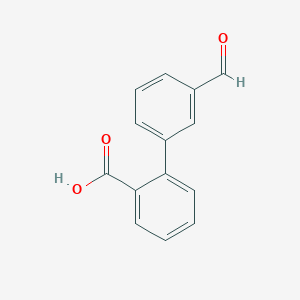
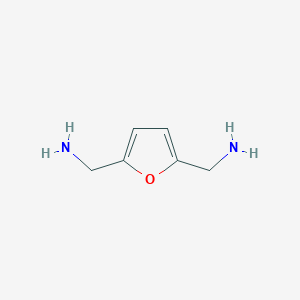
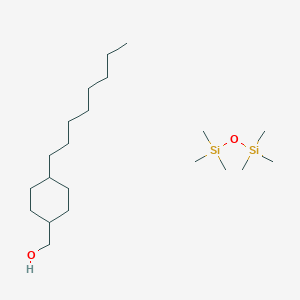
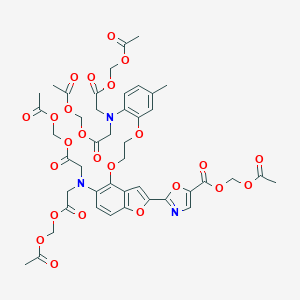
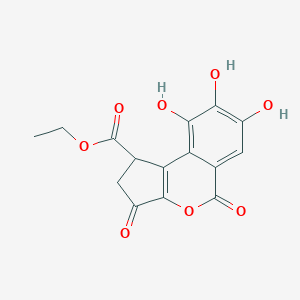


![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
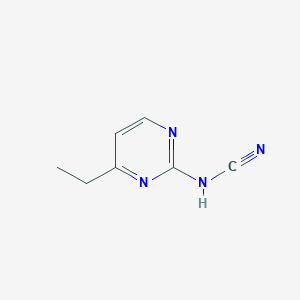
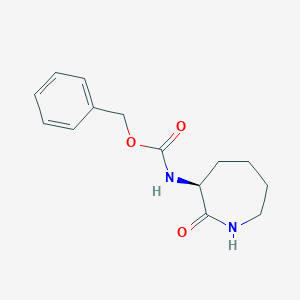
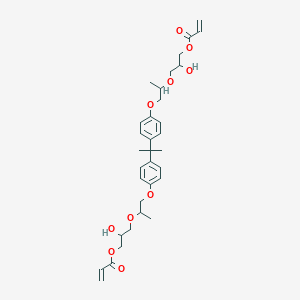

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
